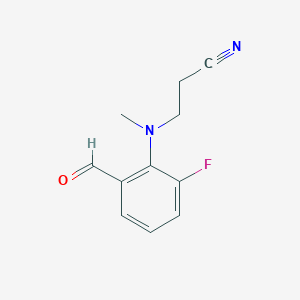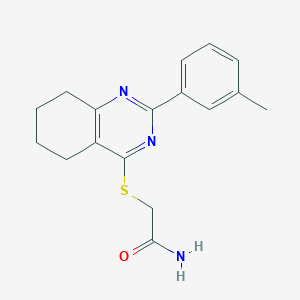
3-(2-fluoro-6-formyl-N-methylanilino)propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-fluoro-6-formyl-N-methylanilino)propanenitrile, also known as FMN, is a chemical compound that has been extensively studied for its potential applications in scientific research. FMN is a fluorescent probe that is commonly used to study protein-protein interactions, enzymatic activity, and cellular signaling pathways.
Aplicaciones Científicas De Investigación
3-(2-fluoro-6-formyl-N-methylanilino)propanenitrile has a wide range of applications in scientific research. It is commonly used as a fluorescent probe to study protein-protein interactions and enzymatic activity. 3-(2-fluoro-6-formyl-N-methylanilino)propanenitrile can also be used to study cellular signaling pathways, such as the regulation of intracellular calcium levels. Additionally, 3-(2-fluoro-6-formyl-N-methylanilino)propanenitrile has been used in the development of biosensors for the detection of various analytes, including glucose and hydrogen peroxide.
Mecanismo De Acción
3-(2-fluoro-6-formyl-N-methylanilino)propanenitrile works by binding to specific proteins or enzymes and emitting fluorescence when excited by light. The fluorescence intensity of 3-(2-fluoro-6-formyl-N-methylanilino)propanenitrile is directly proportional to the amount of protein or enzyme present, making it an excellent tool for quantifying protein-protein interactions and enzymatic activity. 3-(2-fluoro-6-formyl-N-methylanilino)propanenitrile can also be used to monitor changes in intracellular calcium levels, as it binds to calcium ions and emits fluorescence when calcium levels increase.
Biochemical and Physiological Effects:
3-(2-fluoro-6-formyl-N-methylanilino)propanenitrile does not have any known biochemical or physiological effects on living organisms. It is a non-toxic compound that is commonly used in vitro experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-(2-fluoro-6-formyl-N-methylanilino)propanenitrile is its high sensitivity and specificity for protein-protein interactions and enzymatic activity. It is also a non-toxic compound that can be used in vitro without harming living organisms. However, 3-(2-fluoro-6-formyl-N-methylanilino)propanenitrile has some limitations, including its limited photostability, which can affect the accuracy of fluorescence measurements over time. Additionally, 3-(2-fluoro-6-formyl-N-methylanilino)propanenitrile is not suitable for in vivo experiments, as it cannot penetrate cell membranes.
Direcciones Futuras
There are several future directions for the use of 3-(2-fluoro-6-formyl-N-methylanilino)propanenitrile in scientific research. One potential application is the development of biosensors for the detection of specific analytes in living organisms. Another potential direction is the use of 3-(2-fluoro-6-formyl-N-methylanilino)propanenitrile in the development of new drugs for the treatment of various diseases. Additionally, 3-(2-fluoro-6-formyl-N-methylanilino)propanenitrile could be used in the development of new imaging techniques for the visualization of cellular signaling pathways. Overall, 3-(2-fluoro-6-formyl-N-methylanilino)propanenitrile has the potential to be a valuable tool for scientific research in the future.
Métodos De Síntesis
3-(2-fluoro-6-formyl-N-methylanilino)propanenitrile can be synthesized through a multi-step process that involves the reaction of 2-fluoro-6-nitroaniline with acetylacetone to form 2-fluoro-6-formyl-N-methylaniline. This intermediate is then reacted with acetonitrile and potassium carbonate to form 3-(2-fluoro-6-formyl-N-methylanilino)propanenitrile. The final product can be purified using column chromatography.
Propiedades
IUPAC Name |
3-(2-fluoro-6-formyl-N-methylanilino)propanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O/c1-14(7-3-6-13)11-9(8-15)4-2-5-10(11)12/h2,4-5,8H,3,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWFXCPMUSOLRRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC#N)C1=C(C=CC=C1F)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-fluoro-6-formyl-N-methylanilino)propanenitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-[ethyl(1H-pyrrole-2-carbonyl)amino]propanoic acid](/img/structure/B6635849.png)


![N-[4-(dimethylamino)phenyl]-2-(4-methylquinolin-2-yl)sulfanylacetamide](/img/structure/B6635862.png)

![2-Chloro-5-[(1-propan-2-ylpyrazol-4-yl)methylamino]benzoic acid](/img/structure/B6635893.png)
![N-[(1,3-dimethylindol-2-yl)methyl]-2-methyloxan-4-amine](/img/structure/B6635895.png)